molecular formula C2H5BO2 B2399590 Vinylboronic acid CAS No. 4363-34-2

Vinylboronic acid

Cat. No. B2399590
CAS RN: 4363-34-2
M. Wt: 71.87
InChI Key: YFXCNIVBAVFOBX-UHFFFAOYSA-N
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Description

Vinylboronic acid, also known as ethenylboronic acid, is a boronic acid derivative with the molecular formula CH2=CHB(OH)2 . It is often used in the synthesis of styrene-based organoboron polymers . It is also used as a stable boronic acid surrogate for Suzuki-Miyaura cross-coupling .


Synthesis Analysis

Vinylboronic acid can be synthesized as the protected ester in one step by cross-metathesis between an alkene and a vinylboronic ester or hydroboration of an alkyne . Vinylboronic acid pinacol ester (VB pin) was found to be a suitable monomer in radical polymerization, and the well-defined corresponding polymers were successfully obtained by reversible addition–fragmentation chain transfer (RAFT) polymerization .


Molecular Structure Analysis

The molecular structure of Vinylboronic acid is CH2=CHB(OH)2 . Its average mass is 71.871 Da and its monoisotopic mass is 72.038261 Da .


Chemical Reactions Analysis

Vinylboronic acid MIDA ester is used in Heck and oxidative Heck reactions as well as in olefin metathesis to provide the cross-coupled product . It undergoes cyclopropanation and epoxidation to yield corresponding MIDA cyclopropane and oxirane, respectively .


Physical And Chemical Properties Analysis

Vinylboronic acid has a density of 1.0±0.1 g/cm3, a boiling point of 154.8±23.0 °C at 760 mmHg, and a vapor pressure of 1.1±0.6 mmHg at 25°C . It has a polar surface area of 40 Å2 and a molar volume of 73.6±3.0 cm3 .

Scientific Research Applications

Safety and Hazards

Vinylboronic acid pinacol ester is classified as a flammable liquid and vapor. It may cause an allergic skin reaction and may cause damage to organs (Blood) through prolonged or repeated exposure if swallowed . It is toxic to aquatic life with long-lasting effects .

Future Directions

Vinylboronic acid has potential applications in materials science due to its specific recognition, stimulus-response, and dynamic exchange . The introduction of boron-containing groups into the pendant of polymers remains a great challenge . This work introduces vinyl boronic acid (VB (OH) 2, CH 2 CHB (OH) 2) and a series of boronate monomers for preparing well-defined polyolefins with boron-containing groups .

Mechanism of Action

Target of Action

Vinylboronic acid (VBA) primarily targets carbon-carbon bond formation reactions, particularly the Suzuki-Miyaura (SM) cross-coupling . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The mode of action of VBA involves its interaction with its targets through a bioorthogonal inverse electron-demand Diels–Alder reaction with tetrazines that are substituted with boron-coordinating ligands . This reaction results in exceptionally high reaction rates .

Biochemical Pathways

VBA affects the biochemical pathway of carbon-carbon bond formation. It is involved in the Suzuki-Miyaura coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The reaction involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .

Pharmacokinetics

It is known that vba is biocompatible, non-toxic, and highly stable in aqueous media and cell lysates , which suggests it may have favorable ADME properties.

Result of Action

The result of VBA’s action is the formation of new carbon-carbon bonds. For example, in the Suzuki-Miyaura coupling reaction, VBA helps form new carbon-carbon bonds, enabling the synthesis of complex organic compounds . Additionally, VBA can be used in a click-to-release variant, demonstrating its bioorthogonality with a VBA-protected doxorubicin prodrug .

Action Environment

The action of VBA is influenced by environmental factors. For instance, the Suzuki-Miyaura coupling reaction, in which VBA plays a crucial role, benefits from mild and functional group tolerant reaction conditions . Furthermore, VBA has been shown to be useful in cellular experiments , indicating that it can function effectively in biological environments.

properties

IUPAC Name

ethenylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5BO2/c1-2-3(4)5/h2,4-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXCNIVBAVFOBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

71.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vinylboronic acid

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